molecular formula C17H11FO5 B2424446 (Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 900286-08-0

(Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2424446
M. Wt: 314.268
InChI Key: FVRDOSBEKUYWHU-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid, also known as FOAA, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FOAA is a synthetic compound that has been synthesized using a number of different methods.

Scientific Research Applications

Synthesis and Characterization

  • A study involved the synthesis of imidazolyl acetic acid derivatives, including compounds similar to the one , and their evaluation for anti-inflammatory and analgesic activities. The synthesis process involved the chlorination of a derivative followed by reactions with different amines and hydrazine, leading to the formation of various compounds with potential biological activities (Khalifa & Abdelbaky, 2008).
  • Another study reported the efficient preparation of a compound structurally related to the one mentioned, highlighting its synthesis from a precursor and its structural determination via X-ray crystallography. This underscores the interest in detailed structural characterization of such compounds to understand their potential applications (Kanai et al., 1993).

Potential Biological Activities

  • Research on acetic acid derivatives of tricyclic systems, including structures akin to the compound , demonstrated significant anti-inflammatory activity in animal assays, suggesting potential therapeutic applications. These compounds were selected for further evaluation based on their promising activity and low gastric irritation liability in preliminary assays (Ackrell et al., 1978).
  • A novel synthesis method for 1-arylidene-1,3-dihydroisobenzofurans, which share structural features with the compound of interest, was developed using ligand-free palladium nanoparticles. The synthesized compounds exhibited structured fluorescence spectra, suggesting potential applications in photophysical studies and possibly in the development of fluorescent probes (Mandali et al., 2017).

Molecular Docking and Photophysical Studies

  • A study on Schiff bases, which are structurally related to the compound , explored their potential as selective chemosensors for Zn2+ ions. The research included synthesis, characterization, and theoretical studies to understand the luminescence mechanism, indicating potential applications in bioimaging and chemosensing (Berrones-Reyes et al., 2019).

properties

IUPAC Name

2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c18-11-3-1-2-10(6-11)7-15-17(21)13-5-4-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDOSBEKUYWHU-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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